molecular formula C14H15ClO3 B14803011 cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14803011
M. Wt: 266.72 g/mol
InChI Key: IIOQTZVKLXWQLL-UHFFFAOYSA-N
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Description

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H15ClO3 It is characterized by the presence of a chlorophenyl group, a cyclopentane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
  • cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Uniqueness

cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its isomers .

Properties

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15ClO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)

InChI Key

IIOQTZVKLXWQLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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